molecular formula C9H8Cl2N6OS B1620701 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea CAS No. 287174-87-2

1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea

Cat. No. B1620701
M. Wt: 319.17 g/mol
InChI Key: UVPCMDDFWSRJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea is a chemical compound that has been widely used in scientific research. It is an inhibitor of a specific enzyme that plays a key role in various biochemical and physiological processes. The compound has been synthesized using several methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea involves the inhibition of a specific enzyme. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme and a subsequent decrease in the downstream effects of the enzyme.

Biochemical And Physiological Effects

The biochemical and physiological effects of the compound depend on the specific enzyme that it inhibits. In general, the compound has been shown to decrease cell signaling, gene expression, and protein synthesis. This can lead to a decrease in the growth and proliferation of cancer cells, as well as a decrease in inflammation and other disease processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea in lab experiments is its specificity for a specific enzyme. This allows researchers to study the effects of inhibiting this enzyme without affecting other biochemical and physiological processes. However, the compound also has some limitations. It may not be effective in all cell types or in all disease models, and its effects may be influenced by other factors such as the concentration of the compound and the duration of treatment.

Future Directions

There are several future directions for research on 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea. One area of research is the development of more potent and specific inhibitors of the target enzyme. Another area of research is the identification of new disease models in which the compound could be tested. Additionally, the compound could be used in combination with other drugs or therapies to enhance its effects. Finally, the compound could be studied in more detail to better understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea is a chemical compound that has been widely used in scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has shown promise as a specific inhibitor of a key enzyme involved in various disease processes, and further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

The compound has been extensively used in scientific research as an inhibitor of a specific enzyme. This enzyme is involved in various biochemical and physiological processes, including cell signaling, gene expression, and protein synthesis. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes. The compound has been used to study the role of this enzyme in cancer, inflammation, and other diseases.

properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N6OS/c1-19-9-15-7(16-17-9)14-8(18)12-4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H3,12,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPCMDDFWSRJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381916
Record name 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea

CAS RN

287174-87-2
Record name 1-(2,6-dichloropyridin-4-yl)-3-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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